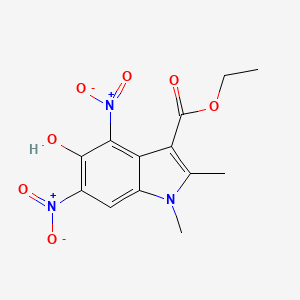
Ethyl 5-hydroxy-1,2-dimethyl-4,6-dinitroindole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxy-1,2-dimethyl-4,6-dinitroindole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs, playing crucial roles in cell biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-1,2-dimethyl-4,6-dinitroindole-3-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a suitable indole precursor followed by esterification. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure higher yields and purity while maintaining cost-effectiveness and safety standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-1,2-dimethyl-4,6-dinitroindole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert nitro groups to amines, altering the compound’s properties.
Substitution: This can replace one functional group with another, potentially modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can introduce new functional groups, potentially leading to novel compounds with unique properties .
Scientific Research Applications
Ethyl 5-hydroxy-1,2-dimethyl-4,6-dinitroindole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives can be used to investigate biological pathways and interactions.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-1,2-dimethyl-4,6-dinitroindole-3-carboxylate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the indole core can interact with various biological molecules. These interactions can modulate biological pathways, making the compound useful for studying cellular processes and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5,5-dinitro-2,4,6(1H,3H,5H)-pyrimidinetrione: Another nitro-containing compound with different structural features.
Indole derivatives: Various indole-based compounds with similar core structures but different functional groups.
Uniqueness
Its dual nitro groups and ester functionality make it a versatile compound for various chemical transformations and research applications .
Properties
Molecular Formula |
C13H13N3O7 |
|---|---|
Molecular Weight |
323.26 g/mol |
IUPAC Name |
ethyl 5-hydroxy-1,2-dimethyl-4,6-dinitroindole-3-carboxylate |
InChI |
InChI=1S/C13H13N3O7/c1-4-23-13(18)9-6(2)14(3)7-5-8(15(19)20)12(17)11(10(7)9)16(21)22/h5,17H,4H2,1-3H3 |
InChI Key |
PBNUPOARCGPMPA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)[N+](=O)[O-])O)[N+](=O)[O-])C)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)[N+](=O)[O-])O)[N+](=O)[O-])C)C |
solubility |
44.9 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















